5-Fluoro-2-[(oxan-4-yl)methoxy]aniline
Description
Chemical Formula: C₁₁H₁₄FNO₂ Molecular Weight: 211.23 g/mol CAS Number: 869944-74-1 Structure: The compound features a fluorine atom at the 5-position of the aniline ring and a tetrahydropyran-4-ylmethoxy group at the 2-position. The tetrahydropyran (oxan-4-yl) substituent introduces a six-membered oxygen-containing ring, influencing steric, electronic, and solubility properties.
This molecule is primarily utilized in research settings, particularly in medicinal chemistry for the development of site-selectively modified bioactive compounds. Its synthesis and handling require precautions due to light sensitivity and stability concerns .
Properties
Molecular Formula |
C12H16FNO2 |
|---|---|
Molecular Weight |
225.26 g/mol |
IUPAC Name |
5-fluoro-2-(oxan-4-ylmethoxy)aniline |
InChI |
InChI=1S/C12H16FNO2/c13-10-1-2-12(11(14)7-10)16-8-9-3-5-15-6-4-9/h1-2,7,9H,3-6,8,14H2 |
InChI Key |
IHWKSUKDVCXXHV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1COC2=C(C=C(C=C2)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-[(oxan-4-yl)methoxy]aniline typically involves the following steps:
Protection of the amine group: The starting material, 5-fluoro-2-methoxyaniline, is protected to prevent unwanted reactions at the amine group.
Nitration: The protected compound undergoes nitration to introduce a nitro group at the desired position.
Deprotection: The protecting group is removed to yield the final product, 5-Fluoro-2-[(oxan-4-yl)methoxy]aniline.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-[(oxan-4-yl)methoxy]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties:
Research has indicated that compounds similar to 5-Fluoro-2-[(oxan-4-yl)methoxy]aniline exhibit potential anticancer activity. For instance, studies have shown that derivatives of aniline can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. The incorporation of a fluorine atom enhances the compound's lipophilicity, potentially improving its bioavailability and efficacy against cancer cells .
Enzyme Inhibition:
This compound has been explored as a lead structure for developing inhibitors targeting various enzymes. For example, it may serve as an inhibitor of dihydrofolate reductase, an enzyme crucial for DNA synthesis and repair, which is often overexpressed in cancerous cells .
Biological Research
Biochemical Assays:
5-Fluoro-2-[(oxan-4-yl)methoxy]aniline can be utilized as a probe in biochemical assays to study interactions between proteins and small molecules. Its unique structure allows it to bind selectively to certain receptors, facilitating the understanding of receptor-ligand dynamics .
Antimicrobial Activity:
Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics. The presence of the oxan group could enhance its interaction with bacterial membranes .
Material Science
Polymer Synthesis:
In materials science, 5-Fluoro-2-[(oxan-4-yl)methoxy]aniline can act as a building block for synthesizing novel polymers with specific electronic or optical properties. The fluorine atom can impart desirable characteristics such as increased thermal stability and enhanced mechanical properties .
Dyes and Pigments:
The compound may also find applications in the production of specialty dyes and pigments due to its unique chromophoric properties. Its ability to absorb specific wavelengths of light makes it suitable for use in various industrial applications .
Data Table: Applications Overview
| Application Area | Specific Use Case | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Anticancer agent | Inhibition of tumor growth |
| Enzyme inhibition (e.g., dihydrofolate reductase) | Targeted therapy for cancer | |
| Biological Research | Biochemical assays | Understanding protein interactions |
| Antimicrobial activity | Development of new antibiotics | |
| Material Science | Polymer synthesis | Enhanced material properties |
| Dyes and pigments | Specialty applications in industry |
Case Studies
-
Anticancer Activity Study:
A study conducted by Queener et al. evaluated the anticancer potential of fluorinated aniline derivatives, including compounds structurally similar to 5-Fluoro-2-[(oxan-4-yl)methoxy]aniline. They reported significant inhibition of cancer cell lines when treated with these compounds, suggesting their utility in chemotherapy regimens . -
Enzyme Inhibition Research:
Another research effort focused on the design of enzyme inhibitors derived from 5-Fluoro-2-[(oxan-4-yl)methoxy]aniline aimed at targeting specific kinases involved in cell signaling pathways related to cancer progression. The results demonstrated effective inhibition at low concentrations, indicating a promising avenue for drug development .
Mechanism of Action
The mechanism of action of 5-Fluoro-2-[(oxan-4-yl)methoxy]aniline involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This interaction can inhibit or activate specific biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Fluoroaniline Derivatives
Pyrazole-Containing Analogs
- 5-Fluoro-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]aniline
- Replaces the tetrahydropyran group with a methylpyrazole moiety.
- Higher molecular weight due to nitrogen atoms in the pyrazole ring.
Piperazine-Containing Analog
- 5-Fluoro-2-methoxy-4-(4-methyl-1-piperazinyl)aniline
- Incorporates a piperazine ring at the 4-position and a methoxy group at the 2-position.
- The piperazine introduces basicity (pKa ~8–9), altering solubility and protonation states under physiological conditions.
- Increased steric bulk compared to the oxan-4-ylmethoxy group.
Phenoxy-Substituted Analogs
- 5-Fluoro-2-(2-methoxy-4-methylphenoxy)aniline Formula: C₁₄H₁₄FNO₂ Molecular Weight: 251.27 g/mol CAS: Not explicitly listed; commercial availability noted . Key Differences:
- Substitutes the oxan group with a 2-methoxy-4-methylphenoxy group.
Electronic and Steric Effects
Solubility and Stability
- Stability: Light-sensitive; requires storage in foil-covered vessels .
- Pyrazole Analog :
- Likely lower aqueous solubility due to aromatic substituents but improved stability in acidic conditions.
- Piperazine Analog :
- Phenoxy Analog: High lipophilicity necessitates organic solvents (e.g., ethyl acetate) for handling .
Biological Activity
5-Fluoro-2-[(oxan-4-yl)methoxy]aniline is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 5-Fluoro-2-[(oxan-4-yl)methoxy]aniline can be described as follows:
- Molecular Formula : C12H14FNO3
- Molecular Weight : 239.24 g/mol
- Structural Features :
- A fluorine atom at position 5 of the aniline ring.
- A methoxy group attached to position 2.
- An oxan ring (tetrahydrofuran derivative) contributing to its unique properties.
The biological activity of 5-Fluoro-2-[(oxan-4-yl)methoxy]aniline is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the fluorine atom enhances lipophilicity, which may facilitate better membrane penetration and target interaction.
Key Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.
- Receptor Modulation : It could act as a modulator for certain receptors, influencing signal transduction pathways critical for various physiological responses.
Pharmacological Effects
Research indicates that 5-Fluoro-2-[(oxan-4-yl)methoxy]aniline exhibits several pharmacological properties:
- Antitumor Activity : Preliminary studies have suggested that this compound may possess antiproliferative effects against certain cancer cell lines.
- Anti-inflammatory Properties : It has been evaluated for its potential to reduce inflammation in various models.
Table 1: Biological Activity Summary
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | IC50 values against A549 cells < 100 nM | |
| Anti-inflammatory | Reduction in cytokine levels | |
| Enzyme Inhibition | Specificity towards kinase pathways |
Case Studies
-
Antitumor Activity Study :
- A study evaluated the effects of 5-Fluoro-2-[(oxan-4-yl)methoxy]aniline on human lung cancer cells (A549). The compound showed significant antiproliferative activity with an IC50 value of approximately 130 nM, indicating its potential as a lead compound for further development in cancer therapy.
-
Inflammatory Response Model :
- In a rodent model of inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its efficacy in modulating inflammatory responses.
Research Findings
Recent investigations have focused on optimizing the structure of 5-Fluoro-2-[(oxan-4-yl)methoxy]aniline to enhance its biological activity. Structure–activity relationship (SAR) studies have indicated that modifications at specific positions can significantly affect potency and selectivity towards biological targets.
Key Findings Include:
- Enhanced Potency : Substitutions on the oxan ring have been shown to improve binding affinity to target enzymes.
- Selectivity Profiles : The compound exhibits varying degrees of selectivity towards different kinases, making it a candidate for targeted therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
